4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol typically involves a multi-step process. One common method starts with the bromination of 2-{[(2-ethoxyphenyl)amino]methyl}phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(ethylamino)methyl]phenol: Similar structure but with an ethyl group instead of an ethoxy group.
4-Bromo-2-[(methoxyphenyl)amino]methyl]phenol: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and ethoxy groups allows for versatile chemical modifications and interactions .
Properties
IUPAC Name |
4-bromo-2-[(2-ethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-9,17-18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXIAZFYUXWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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